molecular formula C18H18N2O3S2 B2995945 2-(2,4-dimethylphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide CAS No. 941896-04-4

2-(2,4-dimethylphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide

Cat. No.: B2995945
CAS No.: 941896-04-4
M. Wt: 374.47
InChI Key: ARBDQIWOSLSANP-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H18N2O3S2 and its molecular weight is 374.47. The purity is usually 95%.
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Biological Activity

2-(2,4-Dimethylphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide, identified by its CAS number 1219188-40-5, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and research findings related to this compound, focusing on its therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C22H28ClN3O3S2C_{22}H_{28}ClN_{3}O_{3}S_{2} with a molecular weight of 482.1 g/mol. The structure features a thiazole ring and a dimethylphenyl group, which are critical for its biological activity.

Property Value
Molecular FormulaC22H28ClN3O3S2
Molecular Weight482.1 g/mol
CAS Number1219188-40-5

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the thiazole core followed by modifications to introduce the dimethylphenyl and methylsulfonyl groups. The synthetic pathway often utilizes known benzothiazole derivatives as starting materials.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance, related benzothiazole derivatives have shown significant inhibition of cancer cell lines such as A431, A549, and H1299. These compounds promoted apoptosis and induced cell cycle arrest at various concentrations (1, 2, and 4 µM), suggesting that the thiazole moiety contributes to cytotoxic effects against tumor cells .

Acetylcholinesterase Inhibition

Compounds with similar structural motifs have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. In vitro assays demonstrated that certain derivatives exhibited promising AChE inhibitory activity, indicating potential for cognitive enhancement therapies .

Urease Inhibition

Thiazole derivatives have also been investigated for urease inhibition, which is relevant in treating infections caused by Helicobacter pylori. The structure-activity relationship (SAR) studies indicated that modifications in the thiazole ring significantly affect urease inhibitory potency .

Case Studies

  • Benzothiazole Derivatives : Research involving a series of benzothiazole compounds revealed that those with similar substitutions to our compound exhibited marked cytotoxicity against various cancer cell lines. For example, a derivative was shown to decrease IL-6 and TNF-α levels while hindering cell migration .
  • Alzheimer's Disease Models : In studies aimed at developing AChE inhibitors for Alzheimer's treatment, certain benzothiazole derivatives demonstrated IC50 values as low as 2.7 µM against AChE, suggesting that modifications in the thiazole structure can enhance inhibitory activity .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Interference with cell cycle progression at specific checkpoints.
  • Enzyme Inhibition : Competitive or non-competitive inhibition of key enzymes like AChE and urease.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-11-4-5-13(12(2)8-11)9-17(21)20-18-19-15-7-6-14(25(3,22)23)10-16(15)24-18/h4-8,10H,9H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBDQIWOSLSANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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